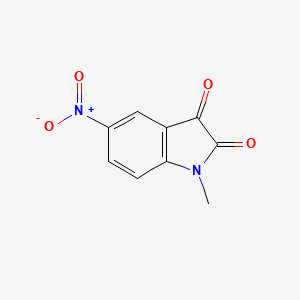

1-Methyl-5-nitroindoline-2,3-dione

Descripción general

Descripción

El inhibidor de la caspasa 4, comúnmente conocido como inhibidor de casp 4, es un compuesto orgánico sintético utilizado para inhibir la actividad de la caspasa 4, un miembro de la familia de proteasas de cisteína-ácido aspártico (caspasa). La caspasa 4 juega un papel crucial en la fase de ejecución de la apoptosis celular y está involucrada en la respuesta inflamatoria, particularmente en la vía del inflamasoma no canónica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Un método común implica la nitración de isatina para producir 5-nitro-isatina, seguida de metilación para producir 1-metil-5-nitro-isatina . Las condiciones de reacción típicamente implican el uso de ácido nítrico para la nitración y yoduro de metilo para la metilación.

Métodos de producción industrial

La producción industrial de inhibidor de casp 4 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye la nitración de isatina en un ambiente controlado, seguida de pasos de purificación y metilación. El producto final se somete entonces a rigurosas medidas de control de calidad para cumplir con los estándares de la industria .

Análisis De Reacciones Químicas

Tipos de reacciones

El inhibidor de casp 4 sufre varias reacciones químicas, que incluyen:

Oxidación: El grupo nitro en el inhibidor de casp 4 puede reducirse a un grupo amino en condiciones específicas.

Reducción: El compuesto puede sufrir reacciones de reducción para formar diferentes derivados.

Sustitución: El grupo nitro puede sustituirse por otros grupos funcionales para crear nuevos compuestos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como el gas hidrógeno y catalizadores como paladio sobre carbón para reacciones de reducción. Las reacciones de sustitución a menudo implican nucleófilos como aminas o tioles en condiciones básicas.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados del inhibidor de casp 4, como la amino-isatina y los compuestos de isatina sustituidos. Estos derivados pueden tener diferentes actividades biológicas y aplicaciones .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-Methyl-5-nitroindoline-2,3-dione and its derivatives. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives like 1-morpholinomethyl-5-nitroindole-2,3-dione have shown significant activity against tumor cells, suggesting that modifications to the indoline structure can enhance their efficacy .

Monoamine Oxidase Inhibition

The compound has also been investigated for its role as a reversible inhibitor of monoamine oxidase (MAO) enzymes. With IC50 values indicating potent inhibition (12.3 μM for MAO-A), this property suggests potential therapeutic applications in treating mood disorders and neurodegenerative diseases .

Photonic Materials

This compound has been explored in the development of photonic materials due to its electron-acceptor properties. It can be incorporated into organic photovoltaic devices, enhancing their efficiency by facilitating charge separation and transport .

Dyes and Sensors

The compound's ability to form stable complexes with metal ions makes it suitable for use in dye-sensitized solar cells and as a sensor for detecting metal ions in environmental samples. The incorporation of this compound into sensor platforms has shown promising results in terms of sensitivity and selectivity .

Case Studies

Mecanismo De Acción

El inhibidor de casp 4 ejerce sus efectos uniéndose al sitio activo de la caspasa 4, impidiendo así su activación y la posterior escisión de las proteínas diana. Esta inhibición bloquea la vía del inflamasoma no canónico, reduciendo la liberación de citoquinas proinflamatorias y la muerte celular piroptosis . Los objetivos moleculares del inhibidor de casp 4 incluyen el dominio de activación y reclutamiento de caspasa (CARD) de la procaspasa-4, que es crítico para su activación .

Comparación Con Compuestos Similares

Compuestos similares

Los compuestos similares al inhibidor de casp 4 incluyen:

Inhibidor de la caspasa 1: Se dirige a la caspasa 1, otro miembro de la familia de las caspasas que participa en la inflamación.

Inhibidor de la caspasa 5: Inhibe la caspasa 5, que comparte funciones similares con la caspasa 4 en la respuesta inflamatoria.

Inhibidor de la caspasa 11: Se dirige a la caspasa 11 de ratón, que es funcionalmente análoga a la caspasa 4 humana

Singularidad

El inhibidor de casp 4 es único en su inhibición selectiva de la caspasa 4, lo que lo convierte en una herramienta valiosa para estudiar el papel específico de la caspasa 4 en la inflamación y la apoptosis. A diferencia de otros inhibidores de la caspasa, el inhibidor de casp 4 se dirige específicamente a la vía del inflamasoma no canónico, proporcionando información sobre sus mecanismos distintos y sus posibles aplicaciones terapéuticas .

Actividad Biológica

1-Methyl-5-nitroindoline-2,3-dione, also known as N-methyl 5-nitroisatin, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article presents a comprehensive overview of its synthesis, biological evaluation, and the underlying mechanisms of action based on diverse sources.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of isatoic anhydride with methylamine and nitro compounds under controlled conditions. The compound has been characterized using various spectroscopic techniques including IR and NMR, confirming its structure and purity.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been reported in several studies:

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| E. coli ATCC 25922 | 50 | Significant |

| H. pylori | 25 | Greater activity |

| Shigella flexnerii | 50 | Significant |

| Other tested bacteria | 100 | Moderate activity |

These findings indicate that the compound is particularly effective against H. pylori, which is known for its role in gastric infections and ulcers .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| HeLa | 15.1 | Moderate |

| MCF-7 | 17.4 | Moderate |

These results suggest that the compound could be a candidate for further development as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Gyrase : Molecular docking studies indicate that the compound may inhibit bacterial DNA gyrase, which is crucial for bacterial DNA replication .

- Interaction with Cellular Targets : The presence of the nitro group is believed to enhance its reactivity and interaction with cellular targets, leading to increased antimicrobial efficacy .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Antimicrobial Screening : A study demonstrated that derivatives of this compound showed enhanced activity against resistant strains of bacteria compared to standard antibiotics .

- Cytotoxicity Assays : Research involving human cancer cell lines showed promising results for the compound’s use in cancer therapy, warranting further investigation into its pharmacokinetics and bioavailability .

Propiedades

IUPAC Name |

1-methyl-5-nitroindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c1-10-7-3-2-5(11(14)15)4-6(7)8(12)9(10)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTDPTOWOMFBRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333658 | |

| Record name | 1-Methyl-5-nitro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3484-32-0 | |

| Record name | 1-Methyl-5-nitro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.